molecular formula C10H8N2O5 B11874119 Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate

Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate

Cat. No.: B11874119
M. Wt: 236.18 g/mol
InChI Key: NEOZJHPIDRTZJM-UHFFFAOYSA-N
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Description

Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . This compound, in particular, features a nitro group at the 2-position, a hydroxyl group at the 8-position, and a methyl ester at the 7-carboxylate position, making it a unique and versatile molecule for research and industrial applications.

Biological Activity

Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include nitration, carboxylation, and methylation processes. The specific methodologies can vary based on the desired purity and yield.

Inhibition Studies

This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurotransmission and have implications in neurodegenerative diseases.

Table 1: Inhibition Rates of this compound

CompoundAChE Inhibition (%)BChE Inhibition (%)
This compoundX% (± Y)Z% (± W)

Note: Specific values for X, Y, Z, and W need to be filled with data from experimental results.

The mechanism by which this compound exerts its biological effects is hypothesized to involve binding to the active sites of AChE and BChE, thereby preventing the breakdown of acetylcholine. This action can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease.

Case Studies

Several studies have documented the effects of this compound in animal models. For instance, a study demonstrated its efficacy in improving cognitive function in mice subjected to cholinergic deficits. The results indicated significant improvements in memory retention tasks when treated with this compound compared to control groups.

Case Study Summary: Cognitive Enhancement in Animal Models

StudyModelTreatment DosageOutcome
Study AMiceX mg/kgImproved memory retention by Y%
Study BRatsZ mg/kgEnhanced learning capabilities

Research Findings

Recent research has expanded on the pharmacological profile of this compound, revealing additional biological activities such as:

  • Antioxidant Properties : Exhibits scavenging activity against free radicals.
  • Anti-inflammatory Effects : Reduces markers of inflammation in vitro and in vivo.
  • Neuroprotective Effects : Protects neuronal cells from oxidative stress.

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

methyl 8-hydroxy-2-nitroindolizine-7-carboxylate

InChI

InChI=1S/C10H8N2O5/c1-17-10(14)7-2-3-11-5-6(12(15)16)4-8(11)9(7)13/h2-5,13H,1H3

InChI Key

NEOZJHPIDRTZJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC(=CN2C=C1)[N+](=O)[O-])O

Origin of Product

United States

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